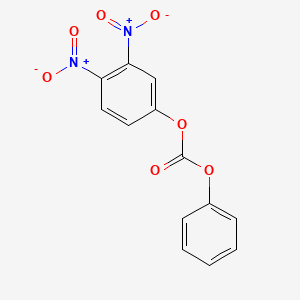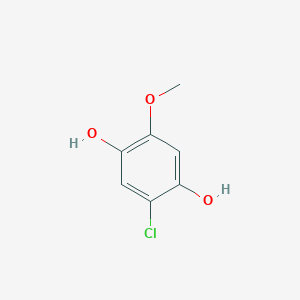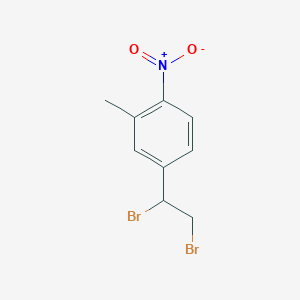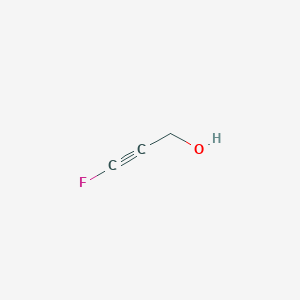
3,4-Dinitrophenyl phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dinitrophenyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group attached to a 3,4-dinitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrophenyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 3,4-dinitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dinitrophenyl phenyl carbonate undergoes various types of chemical reactions, including nucleophilic aromatic substitution, aminolysis, and phenolysis .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, facilitated by the presence of electron-withdrawing nitro groups.
Aminolysis: The reaction with amines results in the formation of carbamate derivatives.
Phenolysis: The reaction with phenoxide ions leads to the formation of phenyl esters.
Major Products: The major products formed from these reactions include carbamate derivatives and phenyl esters, depending on the nucleophile used .
Applications De Recherche Scientifique
3,4-Dinitrophenyl phenyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dinitrophenyl phenyl carbonate involves nucleophilic attack on the electron-deficient aromatic ring. The presence of nitro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. The compound can form stable intermediates, such as Meisenheimer complexes, during these reactions .
Comparaison Avec Des Composés Similaires
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- 4-Nitrophenyl phenyl carbonate
Comparison: 3,4-Dinitrophenyl phenyl carbonate is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity compared to similar compounds with fewer or differently positioned nitro groups. This increased reactivity makes it a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
64897-41-2 |
|---|---|
Formule moléculaire |
C13H8N2O7 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
(3,4-dinitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-9-4-2-1-3-5-9)22-10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H |
Clé InChI |
FRSDWSXTVZQXAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)


![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)


![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)


